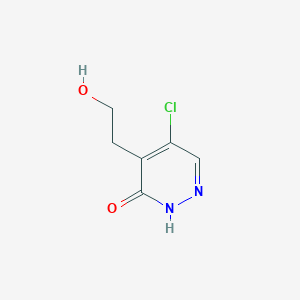
5-氯-4-(2-羟乙基)-3(2H)-吡啶酮
描述
The compound 5-chloro-4-(2-hydroxyethyl)-3(2H)-pyridazinone is a derivative of pyridazinone, a class of compounds known for their varied biological activities. While the specific compound is not directly mentioned in the provided papers, related compounds such as 5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone and its derivatives have been studied extensively for their chemical properties and potential applications, including as intermediates in microbial degradation processes and as inhibitors for certain enzymes .
Synthesis Analysis
The synthesis of related pyridazinone derivatives often involves chemical or enzymatic treatment of precursor compounds. For instance, a hypothetical intermediate of microbial degradation was prepared by enzymatic and chemical treatment . Another study describes the synthesis of a 5-hydroxy-3(2H)-pyridazinone derivative as an inhibitor, which involved variation of the pyridazinone substituents . These methods could potentially be adapted for the synthesis of 5-chloro-4-(2-hydroxyethyl)-3(2H)-pyridazinone.
Molecular Structure Analysis
The molecular structure of pyridazinone derivatives is characterized by the presence of a pyridazinone core, which can be substituted at various positions to yield different compounds. The structure-activity relationship (SAR) of these compounds is often investigated to understand the impact of different substituents on biological activity .
Chemical Reactions Analysis
Pyridazinone derivatives undergo various chemical reactions. For example, the reaction of 4-chloro-5-methoxy-3(2H)-pyridazinone with trifluoroethylation agents led to methyl group migration, suggesting the formation of an oxonium salt as an intermediate . Another study explored the halogenation of 2-aryl-5-hydroxy-pyridazin-3(2H)-ones, yielding bromo and chloro derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazinone derivatives are influenced by their molecular structure. The metabolites of pyrazon degradation, for example, have been isolated and characterized, providing insights into their properties . The stability and reactivity of these compounds are also of interest, as seen in the study of the gas chromatographic determination of technical pyrazon .
Relevant Case Studies
Several case studies highlight the degradation of pyridazinone derivatives by bacteria, which utilize these compounds as a carbon source. The bacterial degradation pathway of 5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone has been proposed based on the isolation of metabolites from the culture medium . Additionally, the microbial dephenylation of pyrazon in soil has been used to obtain a metabolite for research purposes .
科学研究应用
细菌降解
- 研究表明,某些细菌可以降解类似于 5-氯-4-(2-羟乙基)-3(2H)-吡啶酮的物质,如 5-氨基-4-氯-2-苯基-3(2H)-吡啶酮。这些细菌利用此类化合物作为唯一的碳源,导致形成各种代谢物(de Frenne, Eberspächer, & Lingens, 1973)。
除草剂研究
- 与 5-氯-4-(2-羟乙基)-3(2H)-吡啶酮密切相关的取代吡啶酮化合物已被研究其对植物光合作用的抑制作用。这些发现对于理解此类化合物在除草剂开发中的植物毒性至关重要(Hilton, Scharen, St. John, Moreland, & Norris, 1969)。
化学分析技术
- 气相色谱法测定吡唑酮(5-氨基-4-氯-2-苯基-3(2H)吡啶酮)的方法开发一直是研究的重点,该化合物与 5-氯-4-(2-羟乙基)-3(2H)-吡啶酮有关。这有助于评估此类化合物在技术产品中的含量,这对质量控制和环境监测至关重要(Výboh, Michálek, Šustek, & Bátora, 1974)。
医学研究:HCV NS5B 聚合酶抑制剂
- 5-羟基-3(2H)-吡啶酮的衍生物,其结构与 5-氯-4-(2-羟乙基)-3(2H)-吡啶酮相似,已被探索为 HCV NS5B 聚合酶的抑制剂。这项研究对于开发治疗丙型肝炎病毒的新疗法具有重要意义(Zhou, Webber, Murphy, et al., 2008)和(Sergeeva, Zhou, Bartkowski, et al., 2008)。
合成化学
- 合成化学研究的重点是创建各种吡啶酮衍生物,包括类似于 5-氯-4-(2-羟乙基)-3(2H)-吡啶酮的衍生物。这些研究对于开发具有潜在应用于包括药物在内的各种领域的新化合物至关重要(Bryant, Kunng, & South, 1995)。
酶促和化学制备
- 还对与 5-氯-4-(2-羟乙基)-3(2H)-吡啶酮结构相关的化合物的酶促和化学制备进行了研究。这对于理解此类化合物的代谢途径和潜在工业合成具有重要意义(Haug, Eberspächer, & Lingens, 1973)。
属性
IUPAC Name |
4-chloro-5-(2-hydroxyethyl)-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c7-5-3-8-9-6(11)4(5)1-2-10/h3,10H,1-2H2,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNDPLLNKNMMIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=O)C(=C1Cl)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001249675 | |
| Record name | 5-Chloro-4-(2-hydroxyethyl)-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001249675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-4-(2-hydroxyethyl)-3(2H)-Pyridazinone | |
CAS RN |
1354455-01-8 | |
| Record name | 5-Chloro-4-(2-hydroxyethyl)-3(2H)-pyridazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354455-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-4-(2-hydroxyethyl)-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001249675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



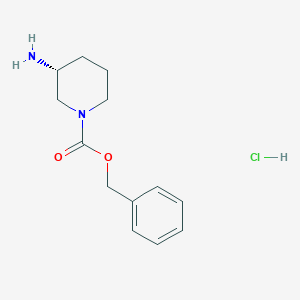




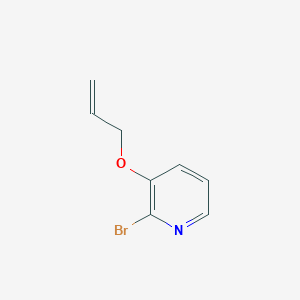
![5-[(E)-(4-bromophenyl)diazenyl]-2-hydroxybenzaldehyde](/img/structure/B3032200.png)
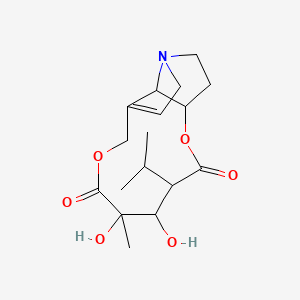
![5,6-Dibromothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3032202.png)
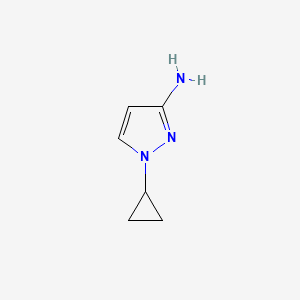

![[1,1':3',1''-Terphenyl]-4,4''-diol](/img/structure/B3032208.png)
![7-(((2-aminoethyl)thio)methyl)-2-(methoxymethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B3032209.png)
![[(4Ar,5S,7R,8S,8aR)-5-acetyloxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate](/img/structure/B3032212.png)